molecular formula C15H19NO4S B12201941 6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one

6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one

Cat. No.: B12201941
M. Wt: 309.4 g/mol
InChI Key: UJRCFNUNXBCKQU-UHFFFAOYSA-N
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Description

6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one is a chemical compound with the molecular formula C15H19NO4S and a molecular weight of 309.3807 This compound is known for its unique structure, which includes a chromenone core with a cyclohexylamino sulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one typically involves the reaction of a chromenone derivative with a cyclohexylamine and a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonyl group plays a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site . This interaction can disrupt the enzyme’s normal function, leading to the desired inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one is unique due to its specific combination of a chromenone core with a cyclohexylamino sulfonyl group.

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

N-cyclohexyl-2-oxo-4a,8a-dihydrochromene-6-sulfonamide

InChI

InChI=1S/C15H19NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-12,14,16H,1-5H2

InChI Key

UJRCFNUNXBCKQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3C=CC(=O)OC3C=C2

Origin of Product

United States

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